Rpr 106541

説明

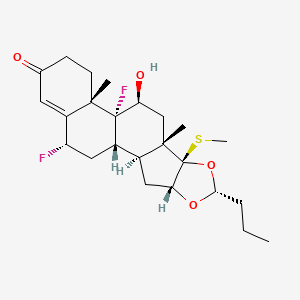

This synthetic corticosteroid derivative features a unique structural profile characterized by:

- 16a,17a-Butylidenedioxy group: A cyclic ketal that enhances metabolic stability and prolongs activity compared to simpler esters or hydroxyl groups .

- 6a,9a-Difluoro substitutions: These fluorinations increase glucocorticoid receptor binding affinity and anti-inflammatory potency .

- 17b-Methylthio group: A sulfur-containing substituent that may improve lipophilicity and resistance to enzymatic degradation compared to oxygen-based analogs .

特性

CAS番号 |

159001-35-1 |

|---|---|

分子式 |

C24H34F2O4S |

分子量 |

456.6 g/mol |

IUPAC名 |

(1S,2S,4R,6R,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-8-methylsulfanyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |

InChI |

InChI=1S/C24H34F2O4S/c1-5-6-20-29-19-11-14-15-10-17(25)16-9-13(27)7-8-21(16,2)23(15,26)18(28)12-22(14,3)24(19,30-20)31-4/h9,14-15,17-20,28H,5-8,10-12H2,1-4H3/t14-,15-,17-,18-,19+,20+,21-,22-,23-,24-/m0/s1 |

InChIキー |

QGBIFMJAQARMNQ-QISPFCDLSA-N |

異性体SMILES |

CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)CC[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)SC)C)O)F)C)F |

正規SMILES |

CCCC1OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)SC)C)O)F)C)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

16,17-butylidenedioxy-6,9-difluoro-11-hydroxy-17-(methylthio)androst-4-en-3-one RPR 106541 RPR-106541 |

製品の起源 |

United States |

準備方法

RPR-106541の合成には、いくつかの重要なステップが含まれています。

加水分解: 既知のアセトニドは、80℃で蟻酸を用いて加水分解され、トリヒドロキシ化合物を与えます。

ケタール化: トリヒドロキシ化合物は、過塩素酸の存在下でブチルアルデヒドと反応させ、エピマーの混合物としてブチリデンケタールを形成します。

選択的加水素化: 二重結合は、五酸化鉄と水酸化ナトリウムを用いて選択的に水素化されます。

活性化と縮合: カルボキシレート基は、混合酸無水物として活性化され、次にN-ヒドロキシピリジン-2-チオンのナトリウム塩と縮合させてピリジルエステルを生成します。

化学反応の分析

科学研究応用

RPR-106541は、幅広い科学研究に応用されています。

化学: シトクロムP-450酵素研究のためのプローブ基質として使用されます。

生物学: 免疫細胞の蓄積とサイトカイン遺伝子発現への影響について調査されています。

医学: 喘息やその他の炎症性疾患の治療のための気道選択的グルココルチコイドとして開発されています。

科学的研究の応用

Anticancer Activity

RPR-106541 has been evaluated for its anticancer properties. In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these tumor cells .

Hormonal Modulation

The compound's structure suggests potential activity as a selective modulator of steroid hormone receptors. Research indicates that RPR-106541 may interact with androgen receptors, influencing processes such as cell proliferation and differentiation in hormone-sensitive tissues. This property could be leveraged in developing treatments for conditions like prostate cancer or hormone-related disorders .

Synthesis and Formulation

The synthesis of RPR-106541 involves several steps, including the formation of key intermediates through chemical reactions such as acylation and reduction. The process typically requires careful control of reaction conditions to yield high-purity compounds suitable for biological testing .

In Vitro Studies

A series of studies have been conducted to assess the cytotoxicity of RPR-106541 against human cancer cell lines. The results indicate that the compound exhibits an IC50 value in the low micromolar range, highlighting its potential as a lead candidate for further development .

Mechanistic Investigations

Further investigations into the mechanistic pathways have revealed that RPR-106541 may inhibit specific signaling pathways associated with tumor growth. For example, studies have shown that it can modulate the expression of genes involved in apoptosis and cell cycle regulation, providing insights into its anticancer mechanisms .

作用機序

RPR-106541は、強力なグルココルチコイド活性を通じてその効果を発揮します。これは、肺内におけるCD4+ T細胞と好酸球の蓄積を有意に阻害します。 さらに、炎症の主要なメディエーターであるインターロイキン-4とインターロイキン-5のmRNAの発現を阻害します 。 この化合物の構造は、酵素結合と活性に特異的な制約を課しており、シトクロムP-450酵素研究のための効果的なプローブとなっています .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Implications

Key Findings from Comparative Analysis

Ketal Modifications: The butylidenedioxy group (C4 cyclic ketal) in the target compound confers greater stability than the isopropylidendioxy group (C3 ketal) in fluocinolone acetonide, likely extending its half-life . Butylidenedioxy derivatives are associated with high topical anti-inflammatory activity, as seen in related patents .

Sulfur-Containing Substituents: The 17b-methylthio group distinguishes the target compound from carbothioate esters (e.g., ’s S-fluoromethyl derivative). In contrast, 17b-carboxylic acid derivatives (e.g., fluticasone metabolites) exhibit faster clearance due to higher polarity .

Fluorination Patterns :

- The 6a,9a-difluoro motif is conserved across analogs (e.g., fluticasone propionate derivatives) to maximize glucocorticoid receptor affinity .

- Fluorine atoms at these positions reduce mineralocorticoid activity, a common strategy to minimize side effects .

Synthetic Accessibility :

- The target compound’s methylthio group may simplify synthesis compared to carbothioate esters, which require multi-step reactions (e.g., thiocarbamoyl chloride intermediates in ) .

生物活性

The compound (20R)-16a,17a-Butylidenedioxy-6a,9a-difluoro-11b-hydroxy-17b-(methylthio)androst-4-en-3-one is a steroid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and endocrinology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and comparative efficacy against various cell lines.

Chemical Structure and Properties

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of fluorine atoms, a butylidenedioxy group, and a methylthio moiety suggests potential interactions with biological targets such as steroid receptors.

Biological Activity Overview

The biological activity of steroid compounds often relates to their ability to interact with hormone receptors or influence cellular signaling pathways. The specific activities of this compound can be summarized as follows:

-

Anticancer Activity :

- Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines. For instance, similar steroid derivatives have shown significant growth inhibition in prostate cancer cells (DU145) with an IC50 value as low as 3.8 µM .

- Comparative studies have demonstrated that compounds with structural similarities can inhibit cancer cell proliferation effectively, suggesting that (20R)-16a,17a-butylidenedioxy derivatives may follow suit.

- Endocrine Modulation :

-

Anti-inflammatory Properties :

- Some steroid derivatives have been noted for their anti-inflammatory effects, potentially through modulation of cytokine release and inhibition of inflammatory pathways.

Case Studies and Research Findings

A detailed examination of related compounds provides insights into the potential efficacy of (20R)-16a,17a-butylidenedioxy-6a,9a-difluoro-11b-hydroxy-17b-(methylthio)androst-4-en-3-one. Below are summarized findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | DU145 | 3.8 | Growth inhibition via apoptosis induction |

| Study 2 | MCF7 | 5.87 | Estrogen receptor modulation |

| Study 3 | HeLa | 15.1 | Cytotoxicity via mitochondrial disruption |

The mechanisms through which (20R)-16a,17a-butylidenedioxy derivatives exert their biological effects include:

- Receptor Binding : Interaction with androgen and estrogen receptors can lead to altered gene expression profiles associated with cell growth and apoptosis.

- Cytotoxicity Induction : Similar compounds have been shown to induce apoptotic pathways in cancer cells, leading to reduced viability.

- Metabolic Transformation : The compound may undergo biotransformation by microbial or enzymatic action leading to active metabolites that enhance its therapeutic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。